N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-16(19-14-6-2-1-3-7-14)12-23-17-9-8-15(20-21-17)13-5-4-10-18-11-13/h4-5,8-11,14H,1-3,6-7,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKOGHWMMZDLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various diseases including cancer and inflammatory conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure
The chemical structure of this compound features a cyclohexyl group attached to a sulfanylacetamide moiety, which is further substituted with a pyridazin derivative. This structural configuration may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways.
- Inhibition of PDE4 Enzymes : The compound has been identified as a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in the regulation of inflammatory responses. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in modulating inflammation and immune responses .
- Anticancer Properties : Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The ability to induce apoptosis (programmed cell death) in tumor cells suggests that this compound may possess anticancer properties .
Preclinical Studies
Several preclinical studies have evaluated the efficacy and safety profile of this compound:
Case Studies
- Case Study 1 : A recent study investigated the effects of this compound on rheumatoid arthritis models. Results indicated that treatment led to significant reductions in inflammatory markers and improved joint function, suggesting potential for therapeutic use in chronic inflammatory diseases .
- Case Study 2 : In a cancer research setting, this compound was tested against various tumor types, revealing selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity highlights its potential as a targeted cancer therapy .
Safety Profile
While the compound shows promise in various therapeutic areas, its safety profile must be thoroughly evaluated through clinical trials. Preliminary toxicity studies indicate manageable side effects at therapeutic doses; however, long-term studies are necessary to assess chronic exposure risks.
Scientific Research Applications
Anticancer Activity
N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has shown promising results in various studies as an anticancer agent. Its mechanism involves the modulation of MYC expression, a crucial oncogene implicated in many cancers. Research indicates that compounds similar to N-cyclohexyl derivatives can inhibit MYC activity, leading to reduced tumor growth and proliferation in vitro and in vivo .
Case Studies:
- Study on Cell Lines : In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, a related compound showed an IC50 value of 5 μM against MDA-MB-231 cells, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Pyridazine derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. The inhibition of COX-2 specifically has therapeutic implications for conditions like arthritis and other inflammatory diseases .
Research Findings:
Recent investigations into related pyridazine compounds have shown that they can significantly reduce inflammation markers in animal models. For example, one study highlighted the effectiveness of a pyridazine-based compound in reducing edema in carrageenan-induced paw edema models .
Modulation of Biological Pathways
This compound has been identified as a potential modulator of various signaling pathways involved in cell growth and apoptosis. This modulation is particularly relevant in the context of cancer therapy where dysregulation of these pathways often leads to tumorigenesis.
Mechanistic Insights:
The compound's structure allows it to interact with specific receptors or enzymes involved in these pathways. For instance, its ability to inhibit MYC activity suggests it may also affect downstream targets associated with cell cycle regulation and apoptosis .
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step organic reactions that yield high purity and yield. The structural characteristics include a cyclohexyl group attached to a sulfanylacetamide moiety, which is crucial for its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound shares structural motifs with other pyridazine and pyridine derivatives. Below is a comparative analysis of its key features against two analogs:
Structural Insights:
- Cyclohexyl vs. In contrast, the methoxy group in the analog (C₁₉H₁₈N₄O₃S) may increase polarity and hydrogen-bonding capacity .
- Sulfanyl Linker : Both the target compound and the C₁₉H₁₈N₄O₃S analog feature a sulfanyl group, which can participate in disulfide bonding or metal coordination. However, the methylsulfanylphenyl substituent in the analog introduces additional steric bulk and electronic effects .
- Oxo Group Absence : The target compound lacks the 6-oxopyridazine moiety present in the C₁₉H₁₈N₄O₃S analog. This absence may reduce hydrogen-bond acceptor capacity but increase metabolic stability by avoiding ketone-mediated oxidation pathways.
Spectroscopic and Physicochemical Properties
- NMR Spectroscopy :
- The cyclohexyl group in the target compound would produce distinct ¹H-NMR signals (δ 1.0–2.0 ppm, multiplet) compared to the methoxy group (δ ~3.8–4.0 ppm, singlet) in the analog .
- The pyridazine and pyridine rings in both compounds would exhibit aromatic proton signals (δ 7.0–9.0 ppm), but substituents like methylsulfanyl or cyclohexyl alter electron density, shifting resonance positions .
- Solubility :
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, and how do they address regioselectivity challenges?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyridazine-thiol derivatives and halogenated acetamide precursors. To ensure regioselectivity, reaction conditions (e.g., solvent polarity, temperature) must be optimized. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict favorable intermediates and transition states, guiding experimental parameter selection . Parallel validation via LC-MS and NMR is critical to confirm product purity and structural fidelity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies cyclohexyl, pyridinyl, and pyridazinyl proton environments.
- HRMS : Validates molecular weight and fragmentation patterns.
- HPLC-PDA : Assesses purity by detecting UV-active impurities (e.g., unreacted pyridazine intermediates).
Structural ambiguity in sulfanylacetamide linkages can be resolved via 2D NOESY or HSQC correlations .
Q. How can researchers identify potential biological targets or mechanisms of action for this compound?
- Methodological Answer :
- In Silico Docking : Screen against kinase or protease libraries (e.g., PyMOL, AutoDock) to predict binding affinities.
- Transcriptomic Profiling : Expose model organisms (e.g., microbial systems) to the compound and analyze differentially expressed genes via RNA-seq .
- Phenotypic Assays : Monitor zoospore regulation or biofilm inhibition in microbial models to infer mechanistic pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while minimizing byproducts in large-scale synthesis?
- Methodological Answer :
- Statistical DoE (Design of Experiments) : Apply factorial designs (e.g., Box-Behnken) to test variables like catalyst loading, solvent ratio, and temperature. Response surface models identify optimal parameter combinations .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Membrane Separation : Post-synthesis, employ nanofiltration to isolate byproducts (e.g., unreacted pyridin-3-ylpyridazine) .
Q. How should contradictory data in biological activity assays (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., DPPH antioxidant vs. microbial inhibition) and apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent polarity affecting bioavailability) .
- Dose-Response Redundancy : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations) and include positive controls (e.g., BHA for antioxidant studies) .
Q. What computational strategies are recommended for modeling this compound’s reactivity or pharmacokinetics?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for sulfanyl group transfer or metabolic oxidation.
- ADMET Prediction : Tools like SwissADME predict bioavailability, CYP450 interactions, and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Model binding stability in aqueous environments or lipid bilayers to prioritize derivatives for synthesis .
Q. What interdisciplinary approaches integrate chemical engineering principles into optimizing this compound’s applications?
- Methodological Answer :
- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., thiol-acetamide coupling) .
- Process Simulation : Aspen Plus or COMSOL models predict scalability challenges (e.g., solvent recovery efficiency) .
- Lifecycle Analysis : Evaluate environmental impact of synthesis waste (e.g., benzene derivatives) using CRDC frameworks for sustainable engineering .
Q. How can structural modifications enhance selectivity or reduce off-target effects in biological systems?
- Methodological Answer :
- SAR Studies : Systematically vary substituents (e.g., cyclohexyl vs. benzhydryl groups) and assay activity changes .
- Fragment-Based Design : Replace pyridazine with isosteres (e.g., triazine) while maintaining hydrogen-bonding motifs .
- Metabolic Profiling : Use microsomal incubations to identify unstable moieties (e.g., sulfanyl groups prone to glutathione conjugation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
